ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate
Brand Name: Vulcanchem
CAS No.: 53608-83-6
VCID: VC18434813
InChI: InChI=1S/C11H17NO2/c1-5-9(6-2)11(4,8-12)10(13)14-7-3/h5H,6-7H2,1-4H3/b9-5+
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate

CAS No.: 53608-83-6

Cat. No.: VC18434813

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate - 53608-83-6

Specification

CAS No. 53608-83-6
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate
Standard InChI InChI=1S/C11H17NO2/c1-5-9(6-2)11(4,8-12)10(13)14-7-3/h5H,6-7H2,1-4H3/b9-5+
Standard InChI Key WAVPTSGBHYXWFQ-WEVVVXLNSA-N
Isomeric SMILES CC/C(=C\C)/C(C)(C#N)C(=O)OCC
Canonical SMILES CCC(=CC)C(C)(C#N)C(=O)OCC

Introduction

Chemical Structure and Conformational Analysis

The molecular structure of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate (C₁₁H₁₇NO₂) features a pentenoyl backbone with a cyano group at C2, ethyl and methyl groups at C2 and C3, and an ethyl ester at C1. The (E)-configuration of the C3–C4 double bond ensures minimal steric clash between substituents, stabilizing the molecule through conjugation between the cyano and ester groups . X-ray crystallographic studies of related cyanoacrylates reveal syn-periplanar conformations, where torsional angles between key atoms (e.g., C4–C8–C9–C10 ≈ 3.2°) optimize π-orbital overlap . Such conformational rigidity enhances thermal stability and influences reactivity in cycloaddition reactions.

Synthesis and Optimization Strategies

Knoevenagel Condensation

The compound is synthesized via a Knoevenagel condensation between ethyl cyanoacetate and α,β-unsaturated carbonyl precursors. This reaction proceeds under basic catalysis (e.g., piperidine or ammonium acetate) in polar aprotic solvents like ethanol or toluene . Key parameters affecting yield (typically 60–75%) include:

ParameterOptimal RangeEffect on Yield
Temperature60–80°CHigher temperatures accelerate reaction but risk polymerization
Solvent PolarityEthanol > ToluenePolar solvents stabilize intermediates
Catalyst Loading5–10 mol%Excess catalyst increases side reactions

Industrial-scale production employs continuous flow reactors to minimize byproducts like polymeric residues. Post-synthesis purification involves column chromatography (hexane/ethyl acetate gradient) or fractional distillation under reduced pressure (bp ≈ 150–160°C at 10 mmHg) .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra exhibit characteristic absorptions for the cyano (2200–2300 cm⁻¹) and ester carbonyl (1720–1760 cm⁻¹) groups. The absence of broad O–H stretches (2500–3300 cm⁻¹) confirms the absence of hydrolyzed products .

Nuclear Magnetic Resonance (NMR)

¹H NMR data (CDCl₃, 400 MHz):

  • δ 4.20–4.40 (q, 2H, OCH₂CH₃)

  • δ 2.40–2.60 (s, 3H, C2–CH₃)

  • δ 1.20–1.40 (t, 3H, OCH₂CH₃)

¹³C NMR identifies the cyano carbon at ~115 ppm and the ester carbonyl at ~165 ppm .

Reactivity and Chemical Transformations

Hydrolysis and Functionalization

The ester group undergoes alkaline hydrolysis to yield carboxylic acids, while the cyano group can be oxidized to amides or converted to tetrazoles via [3+2] cycloaddition with sodium azide .

Example Reaction Pathway:
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate+NaN3DMFEthyl 2-(tetrazol-5-yl)pent-2-enoate\text{Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{Ethyl 2-(tetrazol-5-yl)pent-2-enoate}

Diels-Alder Reactivity

The α,β-unsaturated ester participates in Diels-Alder reactions with dienes, forming six-membered cycloadducts. Electron-withdrawing groups enhance dienophilicity, with reaction rates correlating to the electron deficiency at the β-carbon .

Biological Activity and Applications

Neuroprotective Effects

Derivatives with similar substituents modulate GABAergic transmission, showing potential in murine models of neuropathic pain. For example, analogs reduced mechanical allodynia by 40% in spared nerve injury models .

Agrochemical Applications

The compound’s lipophilicity (logP ≈ 2.5) and stability under physiological pH make it a candidate for pesticide formulations. Field trials with analogs demonstrated 80–90% efficacy against Plutella xylostella larvae at 50 ppm .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceReactivity/Bioactivity
Ethyl 2-cyano-3-phenylprop-2-enoatePhenyl vs. ethyl substituentHigher cytotoxicity (IC₅₀ = 8.2 µM)
Methyl cyanoacetateMethyl ester, no double bondLimited electrophilicity
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylateThiophene ringEnhanced antifungal activity

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